molecular formula C7H16Cl2N2O B1375600 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride CAS No. 810680-56-9

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride

Cat. No. B1375600
M. Wt: 215.12 g/mol
InChI Key: ONAHRXWPLYFOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound with the CAS Number: 1024589-68-1 . It is a solid substance with a molecular weight of 199.12 .


Molecular Structure Analysis

The InChI code for 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is 1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Novel Scaffolds : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a key component in the synthesis of various pharmaceutical scaffolds. For instance, it is used in the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which are explored for pharmaceutical applications (Cheung, Harris, & Lackey, 2001).

  • Antibacterial Agents : It plays a role in the design and synthesis of potent antibacterial agents. For example, compounds with a 2-aminomethyl-1-azetidinyl group, related to 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride, have shown significant antibacterial properties (Fujita, Chiba, Tominaga, & Hino, 1998).

Synthesis and Biological Evaluation

  • Central Nicotinic Receptors : This compound is used in synthesizing ligands for central nicotinic acetylcholine receptors (nAChR). Certain analogues, like pyrrolidinyl and azetidinyl compounds, have shown enhanced affinity and potential analgesic properties (Balboni, Marastoni, Merighi, Borea, & Tomatis, 2000).

  • Antidepressant and Nootropic Agents : Its derivatives have been synthesized and evaluated for their antidepressant and nootropic activities, showing that the 2-azetidinone skeleton has potential as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis Techniques

  • Green Synthesis Methods : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is utilized in developing green synthesis methods. For example, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation demonstrates an environmentally friendly approach (Bandyopadhyay, Cruz, Yadav, & Banik, 2012).

Nicotinic Acetylcholine Receptors

Antifungal Agents

  • Antifungal Activity : Derivatives of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride have been synthesized and shown significant antifungal activity, indicating its potential use in developing antifungal drugs (Rajput, Sharma, & Yashovardhan, 2011).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For instance, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAHRXWPLYFOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride

Synthesis routes and methods

Procedure details

1-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidin-3-ol (310 mg, 0.98 mmol) was dissolved in ethanol (20 mL). A mixture of palladium hydroxide on carbon and palladium on activated carbon was added and to the resultant mixture was then added concentrated HCl (0.1 mL) dropwise. The mixture was stirred under hydrogen (5 atm) at room temperature overnight and then the catalyst was filtered off by means of Celite®. The solvent was removed by evaporation and the residue triturated with CH2Cl2. There was obtained 154 mg (79%) of 1-azetidin-3-ylpyrrolidin-3-ol dihydrochloride as a solid. 13C NMR (75 MHz, D2O): 48.8 (s), 65.1 (s), 67.7 (s), 70.9 (s), 76.2 (s), 85.7 (s); LCMS: m/z 143 (M+1)+.
Name
1-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidin-3-ol
Quantity
310 mg
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reactant
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20 mL
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resultant mixture
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Quantity
0.1 mL
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reactant
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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